molecular formula C20H17ClN4O5 B13864455 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide

4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide

Cat. No.: B13864455
M. Wt: 428.8 g/mol
InChI Key: ZYIYGDLCGGCPGV-UHFFFAOYSA-N
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Description

4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide is a complex organic compound known for its significant applications in medicinal chemistry. It is particularly noted for its role as a kinase inhibitor, making it valuable in cancer treatment research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide involves multiple steps. One common method starts with the preparation of 4-nitrophenyl cyclopropylcarbamate by reacting 4-nitrophenyl chloroformate with cyclopropylamine in acetonitrile at room temperature. This intermediate is then reacted with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer high potency and selectivity as a kinase inhibitor. This makes it particularly effective in targeting multiple pathways involved in cancer progression .

Properties

Molecular Formula

C20H17ClN4O5

Molecular Weight

428.8 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxy-2-oxo-1H-quinoline-6-carboxamide

InChI

InChI=1S/C20H17ClN4O5/c21-13-5-10(3-4-14(13)25-20(29)23-9-1-2-9)30-17-8-18(27)24-15-7-16(26)12(19(22)28)6-11(15)17/h3-9,26H,1-2H2,(H2,22,28)(H,24,27)(H2,23,25,29)

InChI Key

ZYIYGDLCGGCPGV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=O)NC4=CC(=C(C=C43)C(=O)N)O)Cl

Origin of Product

United States

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